molecular formula C22H18ClN3O2 B10904083 methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10904083
M. Wt: 391.8 g/mol
InChI Key: KBKGTFVZQITEDR-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with various substituents such as a chlorobenzyl group, a methyl group, and a phenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Fusing the Pyridine Ring: The pyrazole ring is then fused with a pyridine ring through a condensation reaction, often involving the use of strong acids or bases as catalysts.

    Introduction of Substituents: The chlorobenzyl, methyl, and phenyl groups are introduced through various substitution reactions, such as Friedel-Crafts alkylation or acylation, using reagents like chlorobenzyl chloride, methyl iodide, and phenylboronic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

    Coupling: Palladium catalysts, boronic acids, inert atmosphere.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thio derivatives.

    Coupling: Biaryl derivatives.

Scientific Research Applications

Methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anti-cancer, and anti-microbial drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds in terms of structure and reactivity:

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, organic synthesis, and biological research. Further studies on its mechanism of action and comparison with similar compounds will continue to enhance our understanding of its applications and potential benefits.

Biological Activity

Methyl 1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C21H16ClN3O2
  • Molecular Weight : 377.82 g/mol
  • CAS Number : 1011399-97-5

The structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties.

1. Anticancer Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. These compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, thereby leading to reduced proliferation of cancer cells .

2. Anti-inflammatory Effects

Compounds with the pyrazolo[3,4-b]pyridine scaffold have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored in various studies. The compound shows activity against a range of microbial pathogens, making it a candidate for further development as an antimicrobial agent .

The biological activities of this compound can be attributed to its ability to interact with specific protein targets:

  • Inhibition of Kinases : The pyrazolo[3,4-b]pyridine structure allows for the inhibition of kinases involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : By affecting signaling pathways related to cell growth and apoptosis, this compound can exert its anticancer effects.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating conditions characterized by excessive inflammation.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation ,
Anti-inflammatoryReduction in cytokine levels ,
AntimicrobialActivity against various pathogens ,

Properties

IUPAC Name

methyl 1-[(4-chlorophenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-14-20-18(22(27)28-2)12-19(16-6-4-3-5-7-16)24-21(20)26(25-14)13-15-8-10-17(23)11-9-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKGTFVZQITEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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